molecular formula C19H19N3S2 B2950031 1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 725218-22-4

1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No.: B2950031
CAS No.: 725218-22-4
M. Wt: 353.5
InChI Key: HHYYJPVIILJZNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N,4-Diaryl-6-methyl-1-methyl (phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized in a three-component reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea) in ethanol in the presence of sodium hydrogen sulfate as a catalyst .


Chemical Reactions Analysis

The reactivity of similar compounds has been investigated. For example, the reactivity of 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was studied towards selected nitrogen nucleophiles .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of similar compounds, it could be of interest to investigate its potential antimicrobial and anticancer properties .

Properties

IUPAC Name

3,4-dimethyl-N,6-diphenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S2/c1-13-16(18(23)20-15-11-7-4-8-12-15)17(21-19(24)22(13)2)14-9-5-3-6-10-14/h3-12,17H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYYJPVIILJZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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